molecular formula C9H12N6 B2516010 6-piperazin-1-yl-9H-purine CAS No. 245449-95-0

6-piperazin-1-yl-9H-purine

Cat. No. B2516010
CAS RN: 245449-95-0
M. Wt: 204.237
InChI Key: FFNVVVLETZYYJN-UHFFFAOYSA-N
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Description

6-piperazin-1-yl-9H-purine derivatives are a class of compounds that have been synthesized and evaluated for their potential therapeutic applications. These derivatives have shown promise in various biological activities, including anticancer, antimycobacterial, antifungal, and antitubercular properties. The compounds are characterized by the presence of a piperazine ring attached to the purine moiety, which is a key structural feature contributing to their biological activity .

Synthesis Analysis

The synthesis of these derivatives typically involves multi-step protocols. For instance, a series of N-9 substituted derivatives were prepared using a key starting material, 6-[4-(4-Propoxyphenyl)piperazin-1-yl]-9H-purine, which was then subjected to N-alkylation with various alkyl halides to yield potential antimicrobial agents . Another approach involved a domino three-component process using an aza-Wittig reaction/heterocyclisation, which resulted in the formation of 1,4-bis[6,9-dihydro-6-oxo-9-phenyl-1H-purin-2-yl]piperazines . Additionally, purine ribonucleoside analogues were synthesized by incorporating a 4-substituted piperazine into the N(6) position of the purine nucleoside .

Molecular Structure Analysis

The molecular structures of these derivatives were confirmed using various spectral techniques such as 1H-NMR, 13C-NMR, FT-IR, and EI-MS. These techniques helped establish the identity and purity of the synthesized compounds, which is crucial for their subsequent biological evaluation .

Chemical Reactions Analysis

The chemical reactivity of these derivatives is influenced by the substituents on the purine and piperazine moieties. For example, the N-9 alkyl substitution has been found to be significant in enhancing the anticancer activity of these compounds . The reactivity of these compounds in biological systems, such as their ability to induce apoptosis or interfere with cellular ATP reserves, is also a critical aspect of their chemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives, such as solubility, stability, and drug-likeness, are important for their development as therapeutic agents. These compounds have been found to obey Lipinski's rule of five, indicating good drug-like properties. Their binding profiles against various biological targets have been studied in silico, suggesting good interactions with enzymes like Mycobacterium tuberculosis enoyl reductase and Candida albicans dihydrofolate reductase . The antitubercular and antimicrobial activities of these compounds have been attributed to their ability to disrupt essential biological processes in the target organisms .

Mechanism of Action

Target of Action

The compound 6-(piperazin-1-yl)-9H-purine has been found to interact with Histamine H3 and Sigma-1 receptors . These receptors play a crucial role in various biological processes, including the regulation of neurotransmitter release and pain perception .

Mode of Action

The interaction of 6-(piperazin-1-yl)-9H-purine with its targets results in significant changes in cellular activity. For instance, it acts as an antagonist at the Histamine H3 and Sigma-1 receptors . This means that it binds to these receptors and blocks their activity, which can lead to various downstream effects.

Biochemical Pathways

It is known that histamine h3 and sigma-1 receptors are involved in numerous cellular processes, including cell proliferation and apoptosis . Therefore, the antagonistic action of 6-(piperazin-1-yl)-9H-purine on these receptors could potentially affect these processes.

Pharmacokinetics

It is known that similar compounds are extensively metabolized by cytochrome p450 3a4 . This could impact the bioavailability of 6-(piperazin-1-yl)-9H-purine, as cytochrome P450 3A4 is a major enzyme involved in drug metabolism and elimination.

Result of Action

The molecular and cellular effects of 6-(piperazin-1-yl)-9H-purine’s action are likely to be diverse, given its interaction with multiple targets. For instance, one study found that a similar compound induced apoptosis in MCF-7 breast cancer cells . This suggests that 6-(piperazin-1-yl)-9H-purine could potentially have similar effects.

Action Environment

The action, efficacy, and stability of 6-(piperazin-1-yl)-9H-purine could be influenced by various environmental factors. For example, the presence of other drugs that inhibit or induce cytochrome P450 3A4 could affect the metabolism and hence the efficacy of 6-(piperazin-1-yl)-9H-purine . Additionally, factors such as pH and temperature could potentially affect the stability of the compound.

properties

IUPAC Name

6-piperazin-1-yl-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6/c1-3-15(4-2-10-1)9-7-8(12-5-11-7)13-6-14-9/h5-6,10H,1-4H2,(H,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNVVVLETZYYJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=NC3=C2NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To an isopropanol solution (50 mL) of piperazine (5.57 g, 64.7 mmol), 6-chloropurine (1.00 g, 6.47 mmol) was added, followed by stirring at room temperature for 1.5 hours and then heating under reflux for 2.5 hours. The reaction solution was concentrated, saturated brine was added thereto, the mixture was extracted with chloroform and THF in that order, the extract was dried over anhydrous sodium sulfate, and then the solvent was evaporated to give the target compound. Thereafter, the water layer after extraction was allowed to stand, and then the precipitated crystals were recovered by filtration to give the target compound (1.07 g in total, 5.25 mmol).
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